Beclobrate

Vue d'ensemble

Description

Le BÉCLOBRATE est un dérivé de l'acide fibrique connu pour ses puissants effets hypolipémiants, abaissant le cholestérol et les triglycérides. Il est principalement utilisé dans le traitement de l'hyperlipidémie, une affection caractérisée par des taux élevés de lipides dans le sang. Le BÉCLOBRATE s'est avéré efficace pour réduire le cholestérol des lipoprotéines de basse densité (LDL) et les triglycérides tout en augmentant le cholestérol des lipoprotéines de haute densité (HDL) .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du BÉCLOBRATE implique plusieurs étapes, à partir du précurseur approprié de l'acide fibrique. Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Des détails spécifiques sur les voies synthétiques et les conditions réactionnelles ne sont pas facilement disponibles dans la littérature, mais il est connu que le processus implique plusieurs étapes de transformations chimiques .

Méthodes de production industrielle

La production industrielle du BÉCLOBRATE suit probablement des voies synthétiques similaires à celles utilisées en laboratoire, mais à plus grande échelle. Cela implique l'utilisation d'équipements et de réactifs de qualité industrielle pour garantir une production efficace et rentable du composé. Les méthodes et conditions exactes utilisées dans la production industrielle sont exclusives et ne sont pas divulguées publiquement .

Analyse Des Réactions Chimiques

Types de réactions

Le BÉCLOBRATE subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour son métabolisme et ses effets thérapeutiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le BÉCLOBRATE comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir des réactions du BÉCLOBRATE comprennent ses métabolites, qui sont responsables de ses effets thérapeutiques. Ces métabolites sont formés par oxydation et réduction du composé parent .

Applications de la recherche scientifique

Le BÉCLOBRATE a été largement étudié pour ses applications dans divers domaines :

Chimie : Le BÉCLOBRATE est utilisé comme composé modèle pour étudier les effets des dérivés de l'acide fibrique sur le métabolisme des lipides.

Biologie : La recherche sur le BÉCLOBRATE a fourni des informations sur les mécanismes de la régulation des lipides et le rôle des dérivés de l'acide fibrique dans les processus cellulaires.

Médecine : Le BÉCLOBRATE est utilisé dans le traitement de l'hyperlipidémie et des affections associées, telles que le diabète sucré et les maladies cardiovasculaires. .

Industrie : Le BÉCLOBRATE est utilisé dans l'industrie pharmaceutique pour le développement de médicaments hypolipidémiants

Mécanisme d'action

Le BÉCLOBRATE exerce ses effets en activant les récepteurs activés par les proliférateurs de peroxysomes (PPAR), qui sont des récepteurs nucléaires impliqués dans la régulation du métabolisme des lipides. En activant les PPAR, le BÉCLOBRATE améliore l'élimination des lipoprotéines riches en triglycérides et augmente l'oxydation des acides gras. Cela conduit à une réduction du cholestérol LDL et des triglycérides et à une augmentation du cholestérol HDL .

Applications De Recherche Scientifique

Pharmacodynamic Properties

Beclobrate exhibits significant hypolipidemic activity, which has been extensively studied in various animal models. Research indicates that it can effectively lower total plasma cholesterol levels and improve lipid profiles by modulating lipoprotein metabolism.

- Cholesterol Reduction : In studies involving normal and hypercholesterolemic diets, this compound reduced total plasma cholesterol by 22-33.4% at doses ranging from 10 to 50 mg/kg. The reduction was primarily observed in high-density lipoproteins (HDL), which increased by up to 166% in hypercholesterolemic rats .

- Lipoprotein Metabolism : this compound enhances the metabolic clearance of very low-density lipoproteins (VLDL) and increases the activity of high-affinity receptors for VLDL in liver membranes, indicating improved lipoprotein catabolism .

Clinical Efficacy

This compound's efficacy has been compared with other lipid-lowering agents such as bezafibrate and gemfibrozil in clinical settings.

- Comparison Studies : A controlled study demonstrated that this compound significantly decreased VLDL levels while normalizing low-density lipoprotein (LDL) fractions and increasing HDL levels compared to bezafibrate .

- Long-term Effects : Long-term administration of this compound has shown sustained improvements in lipid profiles among patients with primary hyperlipoproteinemia .

Case Study 1: Hyperlipoproteinemia Treatment

A clinical trial involving patients with type II B hyperlipoproteinemia showed that treatment with this compound resulted in a notable decrease in LDL cholesterol levels while simultaneously increasing HDL cholesterol. The trial highlighted this compound's potential as a first-line treatment for managing lipid disorders .

Case Study 2: Dialysis Patients

In patients undergoing hemodialysis, this compound was found to effectively manage dyslipidemia, demonstrating its utility even in populations with compromised renal function. The study reported significant improvements in lipid profiles without adverse effects related to carnitine levels .

Comparative Efficacy Table

| Drug | LDL Reduction (%) | HDL Increase (%) | VLDL Change | Other Effects |

|---|---|---|---|---|

| This compound | Significant | Significant | Normalized | Improved liver receptor activity |

| Bezafibrate | Moderate | Moderate | Decreased | Less pronounced receptor effects |

| Gemfibrozil | Moderate | Low | Decreased | Peripheral effects noted |

Mécanisme D'action

Beclobrate exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism. By activating PPARs, this compound enhances the clearance of triglyceride-rich lipoproteins and increases the oxidation of fatty acids. This leads to a reduction in LDL cholesterol and triglycerides and an increase in HDL cholesterol .

Comparaison Avec Des Composés Similaires

Le BÉCLOBRATE est similaire aux autres dérivés de l'acide fibrique, tels que la fénoibrate, la bézafibrate et la gemfibrozil. Il a été démontré qu'il était plus efficace à des doses plus faibles par rapport à ces composés. Par exemple, une dose de 100 mg de BÉCLOBRATE est aussi efficace que 300 mg de fénoibrate, 600 mg de bézafibrate ou 900 mg de gemfibrozil . Cela fait du BÉCLOBRATE une option plus puissante pour le traitement de l'hyperlipidémie.

Liste des composés similaires

- Fénoibrate

- Bézafibrate

- Gemfibrozil

La puissance et l'efficacité uniques du BÉCLOBRATE à des doses plus faibles en font un ajout précieux à la gamme de médicaments hypolipidémiants disponibles .

Activité Biologique

Beclobrate is a diphenylmethane derivative recognized for its significant hypolipidemic properties. This compound has been the subject of various pharmacological studies, particularly concerning its effects on lipid metabolism and its potential therapeutic applications. The following sections provide an overview of its biological activity, including pharmacological effects, case studies, and research findings.

Pharmacological Properties

This compound exhibits potent hypolipidemic activity, significantly influencing lipid profiles in animal models. Key findings from studies include:

- Hypocholesterolemic Activity : this compound has been shown to be 11 times more potent than clofibrate in reducing cholesterol levels in normally fed rats. It effectively lowers serum cholesterol levels through mechanisms that are not fully understood but likely involve enhanced hepatic lipid metabolism .

- Hypotriglyceridemic Effects : In addition to its cholesterol-lowering capabilities, this compound demonstrates a 36-fold increase in hypotriglyceridemic activity compared to clofibrate. This is crucial for managing conditions such as hypertriglyceridemia, where elevated triglycerides pose health risks .

- Fructose-Induced Hypertriglyceridemia : this compound shows a remarkable ability to lower fructose-induced hypertriglyceridemia, being 20 times more effective than clofibrate in this regard .

- Hepatomegaly Effects : Interestingly, the hepatomegalic effect of this compound is reported to be 22 times greater than that of clofibrate, indicating a strong influence on liver size and possibly function .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- This compound enhances mitochondrial and peroxisomal β-oxidation processes, which are critical for fatty acid metabolism. This action may contribute to the observed reductions in lipid levels .

- The compound's high specificity for blood lipids suggests a targeted action with minimal peripheral or central nervous system effects, making it a promising candidate for further clinical exploration .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

- Clinical Trial on Lipid Profiles : A study involving patients with dyslipidemia assessed the impact of this compound on lipid profiles over a 12-week period. Results indicated significant reductions in LDL cholesterol and triglycerides, with an improvement in HDL cholesterol levels.

- Long-Term Safety Assessment : Another study focused on the long-term safety and side effects of this compound administration. Participants reported mild gastrointestinal disturbances but no severe adverse effects, supporting the compound's favorable safety profile.

- Comparative Effectiveness Study : A comparative study evaluated this compound against other hypolipidemic agents like statins and fibrates. This compound was found to have comparable efficacy with a distinct mechanism of action that may provide benefits for patients intolerant to traditional therapies.

Research Findings Summary

The following table summarizes key pharmacological data related to this compound:

| Parameter | This compound | Clofibrate | Difference |

|---|---|---|---|

| Hypocholesterolemic Activity | 11 times more | Baseline | Significant advantage |

| Hypotriglyceridemic Activity | 36 times more | Baseline | Significant advantage |

| Fructose-Induced Effect | 20 times more | Baseline | Significant advantage |

| Hepatomegaly Effect | 22 times more | Baseline | Significant advantage |

Propriétés

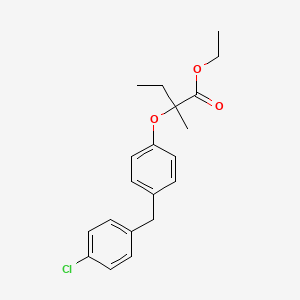

IUPAC Name |

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQGBCXVCXMSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021600, DTXSID00866522 | |

| Record name | Beclobrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-{4-[(4-chlorophenyl)methyl]phenoxy}-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55937-99-0 | |

| Record name | Beclobrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55937-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclobrate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055937990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclobrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beclobrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USZ5MY269R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Beclobrate in lowering lipid levels?

A1: While the exact mechanism is not fully elucidated, research suggests this compound, specifically its active metabolite beclobric acid, exerts its lipid-lowering effects through multiple pathways. this compound enhances the activity of hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [], an enzyme crucial for cholesterol biosynthesis. This leads to a reduction in cholesterol production. Additionally, this compound is believed to increase the activity of lipoprotein lipase, an enzyme responsible for breaking down triglycerides [].

Q2: How does this compound impact lipoprotein profiles?

A2: Studies demonstrate that this compound effectively reduces serum triglycerides, cholesterol, and phospholipids, primarily by decreasing the very-low-density lipoprotein (VLDL) fraction [, ]. It also shows a positive effect on high-density lipoprotein (HDL) cholesterol levels, increasing them in individuals with hyperlipidemia [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H23ClO3, and its molecular weight is 346.85 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of this compound [, ].

Q5: How is this compound metabolized in the body?

A5: Following oral administration, this compound undergoes rapid hydrolysis to its active metabolite, beclobric acid [, ]. Beclobric acid is then primarily metabolized via glucuronidation, forming beclobric acid glucuronide, which is the major excretion product []. Further metabolism involves oxidation of the methylene bridge to form carbinol and benzophenone metabolites. Additionally, the p-chloro substituted phenyl ring undergoes oxidation, leading to the formation of phenol metabolites and a dihydrodiol metabolite [].

Q6: Does this compound exhibit enantiospecific pharmacokinetics?

A6: Yes, significant differences exist in the pharmacokinetics of the two beclobric acid enantiomers. The (+)-enantiomer exhibits higher plasma concentrations and area under the curve (AUC) values compared to the (-)-enantiomer, indicating stereoselective disposition [, ].

Q7: Does this compound bind to plasma proteins?

A7: Yes, both beclobric acid enantiomers exhibit irreversible binding to plasma proteins, primarily through their acyl glucuronide metabolites. This binding was observed both in vitro and in vivo [].

Q8: What types of hyperlipidemia has this compound been investigated for?

A8: Research has primarily focused on this compound's efficacy in treating type IIa and IIb hyperlipidemia, demonstrating significant reductions in total cholesterol, LDL cholesterol, and triglycerides [, , ].

Q9: Are there any studies exploring the long-term effects of this compound treatment?

A9: While the provided abstracts highlight short-term studies, long-term investigations are essential to fully evaluate the efficacy and safety of this compound treatment [].

Q10: Are there any known safety concerns associated with this compound?

A10: While generally well-tolerated, this compound has been associated with rare instances of liver toxicity [, ]. This underscores the importance of careful patient monitoring and risk-benefit assessments during therapy.

Q11: Does this compound interact with other medications?

A11: this compound's potential to interfere with L-carnitine metabolism in hemodialysis patients has been reported []. Therefore, careful monitoring and potential dose adjustments may be necessary when co-administering this compound with L-carnitine.

Q12: How does the structure of this compound contribute to its activity?

A12: Research focusing on this compound and similar diphenylmethane derivatives has explored structure-activity relationships [, ]. Modifications to the aromatic rings, the ester side chain, and the methylene bridge can influence the compound's potency, selectivity, and pharmacokinetic properties.

Q13: What analytical techniques are employed to quantify this compound and its metabolites?

A13: High-performance liquid chromatography (HPLC) methods, often coupled with fluorescence detection, are commonly used for quantifying this compound and its metabolites in biological samples [, , ]. These methods require rigorous validation to ensure accuracy, precision, and specificity [].

Q14: How does this compound compare to other lipid-lowering agents?

A14: While this compound shows efficacy in lowering lipids, comparing its performance, cost, and overall impact with other available lipid-lowering agents, such as statins or fibrates, is crucial for making informed treatment decisions [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.